molecular formula C4H6O3 B015435 (S)-3-Hydroxydihydrofuran-2(3H)-one CAS No. 52079-23-9

(S)-3-Hydroxydihydrofuran-2(3H)-one

Cat. No. B015435
CAS RN: 52079-23-9
M. Wt: 102.09 g/mol
InChI Key: FWIBCWKHNZBDLS-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Hydroxydihydrofuran-2(3H)-one, also known as (S)-3-hydroxy-4-methyl-2-pentanone, is a hydroxyketone that is found in nature, as well as being synthesized in the laboratory. It is a chiral molecule, meaning that it exists in two mirror-image forms, and is an important intermediate in many organic syntheses. In addition to its synthetic uses, this compound has been studied for its biochemical and physiological effects, as well as its potential applications in scientific research.

Scientific Research Applications

  • (S)-3-Hydroxydihydrofuran-2(3H)-one is expected to be promising for future drugs like furopyrimidinamines, which are used for treating diseases like AIDS, tuberculosis, cancer, diabetes, and other genetic and metabolic disorders (Anis’kova, Verevochkin, & Egorova, 2016).

  • (S)-3-Azidodihydrofuran-2(3H)-one is useful for preparing L-amino acids related to L-homoserine (Davis, Dudman, & White, 1985).

  • Synthesized 4-Halo-5-hydroxyfuran-2(5H)-ones can be used in chemical research for establishing structures and determining molecular structures (Ma, Wu, & Shi, 2004).

  • 5-Hydroxyfuran-2(5H)-one is used as an electrophile in the Friedel-Crafts alkylation of indoles to access chiral γ-lactones and γ-lactams (Riguet, 2011).

  • It showed negligible activity as a GABA agonist in rat brain membranes (Allan, Johnston, Kazlauskas, & Tran, 1983).

  • Hydrolysis of 3-diazobenzofuran-2-one can be used to study the kinetics and mechanism of acid-catalyzed reactions (Chiang, Kresge, & Meng, 2002).

  • A new branched tetrahydrofurane α sugar amino acid has potential use in accessing new peptidomimetics with conformationally restricted structures due to the presence of a tetrahydrofurane ring (Defant, Mancini, Torri, Malferrari, & Fabbri, 2011).

  • A method for preparing 3-halohydrofurans with preferential cis diastereoselectivity from cyclopropyl methanols with water and electrophilic halides (Mothe, Kothandaraman, Rao, & Chan, 2011).

  • The developed synthetic route for obtaining α-6-hydroxy-6-methyl-4-enyl-2H-pyran-3-one is useful for the preparation of biologically active compounds (Gelmini, Albonetti, Cavani, Cesari, Lolli, Zanotti, & Mazzoni, 2016).

properties

IUPAC Name

(3S)-3-hydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c5-3-1-2-7-4(3)6/h3,5H,1-2H2/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIBCWKHNZBDLS-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(=O)[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90326822
Record name (S)-3-Hydroxydihydrofuran-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52079-23-9
Record name 2-Hydroxy-gamma-butyrolactone, (2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052079239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-3-Hydroxydihydrofuran-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXY-.GAMMA.-BUTYROLACTONE, (2S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HAE9TKC0A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Hydroxydihydrofuran-2(3H)-one
Reactant of Route 2
(S)-3-Hydroxydihydrofuran-2(3H)-one
Reactant of Route 3
(S)-3-Hydroxydihydrofuran-2(3H)-one
Reactant of Route 4
(S)-3-Hydroxydihydrofuran-2(3H)-one
Reactant of Route 5
(S)-3-Hydroxydihydrofuran-2(3H)-one
Reactant of Route 6
(S)-3-Hydroxydihydrofuran-2(3H)-one

Q & A

Q1: Does human paraoxonase (PON1) show stereospecificity towards (S)-3-Hydroxydihydrofuran-2(3H)-one?

A1: Yes. The research clearly states that PON1 demonstrates stereospecificity when hydrolyzing this compound, with the S enantiomer being hydrolyzed 5 to 9 times faster than the R form []. This highlights the enzyme's ability to differentiate between enantiomers and suggests a specific interaction between the active site of PON1 and the spatial arrangement of atoms in this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.